molecular formula C26H25F2N5O2 B10955862 [7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

[7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10955862
M. Wt: 477.5 g/mol
InChI Key: CWZHVQHKTQCZRZ-UHFFFAOYSA-N
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Description

[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

The synthesis of [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid to yield 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

[7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group and other functional groups within the compound contribute to its biological activity by increasing its metabolic stability, lipophilicity, and binding affinity to receptors . These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar compounds to [7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE include:

Properties

Molecular Formula

C26H25F2N5O2

Molecular Weight

477.5 g/mol

IUPAC Name

[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H25F2N5O2/c1-17-3-5-18(6-4-17)22-15-23(24(27)28)33-25(30-22)21(16-29-33)26(34)32-13-11-31(12-14-32)19-7-9-20(35-2)10-8-19/h3-10,15-16,24H,11-14H2,1-2H3

InChI Key

CWZHVQHKTQCZRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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